molecular formula C17H26N2O2S B2442640 2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 2034506-23-3

2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2442640
CAS No.: 2034506-23-3
M. Wt: 322.47
InChI Key: JBZHGOBYSGITPS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring substituted with methyl groups, a piperidine ring linked to a tetrahydrothiophene moiety, and a carboxamide group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the construction of the furan ring. One common approach is to start with a suitable furan derivative and introduce the necessary substituents through a series of reactions, including alkylation, acylation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be applied to modify the functional groups.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized furan derivatives, reduced amides, and substituted piperidine or tetrahydrothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. It could be used to investigate its effects on various biological systems, including its potential as a therapeutic agent.

Medicine

In the medical field, this compound might be explored for its pharmacological properties. It could be tested for its efficacy in treating certain diseases or conditions.

Industry

In industry, this compound could be utilized in the development of new materials or chemical processes. Its unique properties may make it suitable for specific applications in manufacturing and production.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide

  • 2,5-Dimethyl-N-((1-(piperidin-4-yl)methyl)furan-3-carboxamide

  • 2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)methyl)furan-3-carboxamide

Uniqueness

2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide stands out due to its unique combination of functional groups and structural elements

Properties

IUPAC Name

2,5-dimethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-12-9-16(13(2)21-12)17(20)18-10-14-3-6-19(7-4-14)15-5-8-22-11-15/h9,14-15H,3-8,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZHGOBYSGITPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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